molecular formula C13H16O2 B2527363 (E)-2-Phenyl-4,4-dimethyl-2-pentenoic acid CAS No. 2102729-59-7

(E)-2-Phenyl-4,4-dimethyl-2-pentenoic acid

Cat. No.: B2527363
CAS No.: 2102729-59-7
M. Wt: 204.269
InChI Key: UBLVOIAHOJGSIY-UHFFFAOYSA-N
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Description

(E)-2-Phenyl-4,4-dimethyl-2-pentenoic acid is an organic compound characterized by its unique structure, which includes a phenyl group attached to a pentenoic acid backbone. This compound is notable for its applications in various fields of chemistry and its potential use in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Phenyl-4,4-dimethyl-2-pentenoic acid typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of acetophenone with isobutyraldehyde to form an intermediate β-hydroxy ketone.

    Dehydration: The β-hydroxy ketone undergoes dehydration to yield the corresponding α,β-unsaturated ketone.

    Hydrolysis: The α,β-unsaturated ketone is then hydrolyzed under acidic conditions to produce this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-2-Phenyl-4,4-dimethyl-2-pentenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the α,β-unsaturated bond to a saturated bond.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 2-phenyl-4,4-dimethylpentanoic acid.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(E)-2-Phenyl-4,4-dimethyl-2-pentenoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-2-Phenyl-4,4-dimethyl-2-pentenoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways.

    Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

    2-Phenyl-2-pentenoic acid: Lacks the dimethyl substitution, resulting in different chemical properties.

    4,4-Dimethyl-2-pentenoic acid: Lacks the phenyl group, affecting its reactivity and applications.

Uniqueness: (E)-2-Phenyl-4,4-dimethyl-2-pentenoic acid is unique due to the presence of both the phenyl group and the dimethyl substitution, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(E)-4,4-dimethyl-2-phenylpent-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(2,3)9-11(12(14)15)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLVOIAHOJGSIY-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=C(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C=C(\C1=CC=CC=C1)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144426-71-0
Record name 4,4-dimethyl-2-phenylpent-2-enoic acid
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